molecular formula C18H17F3N4O6S B11511959 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[(4-methylphenyl)sulfonyl]piperazine

1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No.: B11511959
M. Wt: 474.4 g/mol
InChI Key: WKGMQAHAGOHZDK-UHFFFAOYSA-N
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Description

1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[(4-methylphenyl)sulfonyl]piperazine is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and sulfonyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[(4-methylphenyl)sulfonyl]piperazine typically involves multiple steps, starting with the nitration of a suitable aromatic precursor to introduce nitro groupsThe final step involves the sulfonylation of the piperazine ring using a sulfonyl chloride derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for nitration and sulfonylation steps, as well as the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[(4-methylphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[(4-methylphenyl)sulfonyl]piperazine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[(4-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro and sulfonyl groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[(4-methylphenyl)sulfonyl]piperazine is unique due to the combination of nitro, trifluoromethyl, and sulfonyl groups attached to a piperazine ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific applications .

Properties

Molecular Formula

C18H17F3N4O6S

Molecular Weight

474.4 g/mol

IUPAC Name

1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-(4-methylphenyl)sulfonylpiperazine

InChI

InChI=1S/C18H17F3N4O6S/c1-12-2-4-14(5-3-12)32(30,31)23-8-6-22(7-9-23)17-15(24(26)27)10-13(18(19,20)21)11-16(17)25(28)29/h2-5,10-11H,6-9H2,1H3

InChI Key

WKGMQAHAGOHZDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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